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Introduction
D-(+)-Trehalose is a non-reducing disaccharide found in a variety of organisms, where it serves

as a crucial osmoprotectant and stress protectant, shielding cells from damage caused by

dehydration, freezing, and oxidative stress.[1][2] Its role in cellular protection and metabolism

has garnered significant interest in various research fields, including drug development. The

use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in

mass spectrometry. D-(+)-Trehalose-¹³C₁₂ serves as an ideal internal standard for the

quantification of its unlabeled counterpart in complex biological matrices. Its identical chemical

and physical properties to the analyte ensure that it co-elutes during chromatography and

experiences similar ionization effects, thereby correcting for variations in sample extraction,

processing, and instrument response.[3] This application note provides detailed protocols for

the sample preparation and analysis of D-(+)-Trehalose using Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with

a focus on the use of D-(+)-Trehalose-¹³C₁₂ as an internal standard.

I. Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of D-(+)-Trehalose

by LC-MS/MS, highlighting the sensitivity and dynamic range of the method when using D-(+)-

Trehalose-¹³C₁₂ as an internal standard.
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Parameter Value Method Reference

Limit of Detection

(LOD)
22 nM LC-MS/MS [1]

Limit of Quantification

(LOQ)
28 nM LC-MS/MS [1]

Calibration Curve

Range
0.1 - 100 µM LC-MS/MS [1][4]

Linearity Single Polynomial Fit LC-MS/MS [1][4]

II. Experimental Protocols
A. Protocol 1: LC-MS/MS Analysis of D-(+)-Trehalose
This protocol is optimized for the sensitive and direct quantification of trehalose in biological

samples.

1. Materials and Reagents

D-(+)-Trehalose dihydrate (>99%)

D-(+)-Trehalose-¹³C₁₂

LC-MS grade acetonitrile

LC-MS grade water

Ammonium acetate (>99%)

Methanol (MS grade or HPLC grade)

Phosphate-buffered saline (PBS)

Microcentrifuge tubes

Syringe filters (0.22 µm)
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Autosampler vials

2. Sample Preparation: Extraction from Mammalian Cells

Cell Culture: Grow mammalian cells to confluence in appropriate culture dishes.

Media Removal: Aspirate the cell culture medium.

Washing: Quickly wash the cells twice with 5 mL of PBS at 37°C to remove any remaining

medium.[5]

Metabolism Quenching & Lysis: Add 500 µL of ice-cold methanol to the cells to quench

metabolic activity and lyse the cells. Gently swirl the dish for at least 3 minutes to ensure

complete coverage and lysis.[5]

Cell Scraping: Use a cell scraper to detach the adherent cells and suspend them in the

methanol.[5]

Collection: Transfer the cell lysate into a microcentrifuge tube. To ensure complete recovery,

rinse the dish with a small volume of the methanol suspension and add it to the tube.[5]

Internal Standard Spiking: Add a known concentration of D-(+)-Trehalose-¹³C₁₂ internal

standard to each sample. A final concentration of 5 µM is a good starting point.[4]

Protein Precipitation: Centrifuge the lysate at high speed (>13,000 rpm) for 10-15 minutes at

4°C to pellet cell debris and precipitated proteins.

Supernatant Collection: Carefully transfer the supernatant containing the extracted trehalose

to a new microcentrifuge tube.

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for

LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters

LC System: A standard HPLC or UHPLC system.

Column: Waters Sunfire C18 column (5 µm, 2.1 x 150 mm) or equivalent.[3]
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Mobile Phase A: 2 mM Ammonium acetate in water.[1]

Mobile Phase B: 2 mM Ammonium acetate in acetonitrile.[1]

Gradient: Isocratic elution with 80-82% Mobile Phase B.[1]

Flow Rate: 1 mL/min.[1]

Injection Volume: 40 µL.[1][4]

Column Temperature: 35°C.[4]

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Selected Reaction Monitoring (SRM).

SRM Transitions:

D-(+)-Trehalose: Precursor ion m/z 360 -> Product ions m/z 163 and m/z 85.[1]

D-(+)-Trehalose-¹³C₁₂: Precursor ion m/z 377 -> Product ion m/z 209.[1]

4. Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of D-(+)-Trehalose to the

peak area of D-(+)-Trehalose-¹³C₁₂ against the concentration of the D-(+)-Trehalose

standards. The curve is best fitted with a single polynomial function.[1]

Quantify the amount of trehalose in the samples by interpolating their peak area ratios from

the calibration curve.

B. Protocol 2: GC-MS Analysis of D-(+)-Trehalose (with
Derivatization)
This protocol is suitable for the analysis of trehalose when LC-MS/MS is not available, but it

requires a chemical derivatization step to make the sugar volatile.
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1. Materials and Reagents

All materials from Protocol 1, plus:

Pyridine

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Trimethylchlorosilane (TMCS)

Hexane

2. Sample Preparation: Extraction and Derivatization

Extraction: Follow steps 1-9 of the sample preparation protocol for LC-MS/MS (Protocol 1A).

Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen or using

a vacuum concentrator.

Derivatization:

To the dried residue, add 100 µL of pyridine, 68 µL of MSTFA, and 22 µL of TMCS.[6]

Cap the vial tightly and heat at 70°C for 30 minutes.[6]

Cool the sample to room temperature.

Extraction of Derivatives: Add an appropriate volume of hexane and vortex. The upper

hexane layer containing the derivatized sugars is then transferred to an autosampler vial for

GC-MS analysis.

3. GC-MS Instrumental Parameters

GC System: A standard gas chromatograph.

Column: DB-5 or similar capillary column (e.g., 60 m x 0.25 mm x 0.25 µm).[6]

Injector Temperature: 250°C.
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Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 5°C/min,

and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

Ionization Mode: Electron Impact (EI) at 70 eV.

Detection Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM)

for quantification.

Characteristic Ions for Derivatized Trehalose: Monitor characteristic fragment ions for the

trimethylsilyl (TMS) derivative of trehalose. The specific ions will depend on the

fragmentation pattern. For example, m/z 361 can be a characteristic ion for TMS-derivatized

trehalose.[7]

III. Visualizations
Trehalose Biosynthesis and Catabolism Pathway
The following diagram illustrates the primary pathway for trehalose synthesis and its

subsequent breakdown.
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Caption: Trehalose biosynthesis from UDP-glucose and glucose-6-phosphate and its

catabolism to glucose.

Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the key steps in the sample preparation and analysis workflow for

quantifying trehalose using LC-MS/MS.
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Caption: Sample preparation and analysis workflow for D-(+)-Trehalose quantification by LC-

MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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